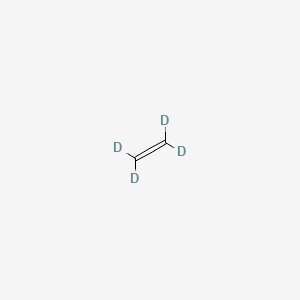

Ethylene-d4

Description

Significance of Deuterated Compounds in Contemporary Chemical Science

Deuterated compounds, like Ethylene-d4, are instrumental in a variety of scientific disciplines, including organic chemistry, biochemistry, and materials science. clearsynth.com Their utility stems from the subtle yet significant differences between hydrogen and deuterium (B1214612).

Isotopic substitution is a powerful technique for unraveling the complexities of chemical reactions and molecular behavior. numberanalytics.com By selectively replacing hydrogen with deuterium, chemists can track the movement of atoms through a reaction, providing a detailed map of the reaction pathway. thalesnano.com This is particularly useful for elucidating reaction mechanisms, studying metabolic pathways, and investigating the interactions of drugs with biological systems. clearsynth.com

The primary ways in which isotopic substitution aids in these investigations include:

Mechanistic Studies: Tracking the fate of deuterium atoms during a reaction helps to identify reaction intermediates and understand the stereochemistry of the process. synmr.in

Spectroscopic Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to reduce interference from hydrogen signals, leading to clearer and more accurate structural information. tengerchemical.com Isotopic substitution also helps in assigning vibrational modes in spectroscopy. nih.gov

Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium leads to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com Studying the KIE can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction. numberanalytics.com

The replacement of hydrogen with deuterium introduces several key physical and chemical perturbations:

Vibrational Frequencies: The heavier mass of deuterium results in lower vibrational frequencies for C-D bonds compared to C-H bonds. ajchem-a.com This shift can be observed using techniques like infrared (IR) and Raman spectroscopy and provides information about molecular structure and bonding.

Bond Strength: The C-D bond is slightly stronger than the C-H bond due to its lower zero-point energy. researchgate.net

Kinetic Isotope Effect (KIE): As a consequence of the differing bond strengths and vibrational frequencies, reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. pnas.org This effect is a powerful tool for studying reaction mechanisms. sustainability-directory.com

Structural Changes: In some cases, deuteration can lead to subtle changes in molecular geometry, such as bond lengths and angles. rsc.org

These effects are summarized in the table below:

| Property | Hydrogen (H) | Deuterium (D) | Effect of Deuteration |

|---|---|---|---|

| Atomic Mass | ~1 amu | ~2 amu | Increased mass |

| Bond Strength (C-X) | Weaker | Stronger | Increased bond strength |

| Vibrational Frequency (C-X) | Higher | Lower | Decreased vibrational frequency |

| Reaction Rate (C-X cleavage) | Faster | Slower | Slower reaction rate (KIE) |

Role of Isotopic Substitution in Elucidating Molecular Phenomena

Historical Context and Evolution of this compound Research

Early research involving this compound focused on its synthesis and fundamental spectroscopic characterization. One of the early methods for preparing high-purity this compound involved the conversion of 1,2-dibromoethane-d4 (B144223). cdnsciencepub.com This foundational work paved the way for more complex investigations.

Spectroscopic studies in the mid-20th century, particularly in the far ultraviolet region, provided some of the first detailed insights into the vibrational and electronic structure of this compound. aip.orgcdnsciencepub.com These studies determined key vibrational constants and explored the molecule's behavior in its excited states. aip.org Later, high-resolution infrared spectroscopy further refined the understanding of its rotational and distortion constants. tandfonline.com The development of photoelectron spectroscopy allowed for the measurement of its ionization potentials and the assignment of vibrational modes in the resulting cation. aip.org

Foundational Research Imperatives and Scholarly Contributions of this compound Investigations

The use of this compound has been central to a number of significant research endeavors, contributing to a deeper understanding of fundamental chemical principles.

Key research areas and their findings include:

Catalysis: this compound has been instrumental in studying the mechanisms of catalytic reactions, such as ethylene (B1197577) hydrogenation and polymerization. For instance, studies on the reaction of equimolar mixtures of d0- and d4-ethylene with hydrogen and deuterium have provided insights into the reaction structure on metallic catalysts. researchgate.net It has also been used to investigate ethylene dehydrogenation on platinum clusters and the tetramerization of ethylene using organochromium catalysts. acs.orgcaltech.edu

Materials Science: In polymer science, deuterated ethylene is used as a monomer to synthesize polymers with altered physical and chemical properties. nobracat-isotopes.com These deuterated polymers are valuable in neutron scattering experiments for studying polymer structure and dynamics. nobracat-isotopes.com The structure of solid this compound itself has been investigated using neutron diffraction, revealing different phases under varying pressures. aip.org

Reaction Dynamics: this compound has been a model system for studying reaction dynamics, including dissociation and isomerization following ionization. acs.org These studies provide a detailed picture of how molecules behave after absorbing energy.

Plant Biology: In the field of plant science, this compound is used to study the mechanisms of ethylene action, a crucial plant hormone involved in processes like fruit ripening and leaf senescence. nobracat-isotopes.comoup.com

The following table highlights some of the key research findings from studies involving this compound:

| Research Area | Key Findings |

|---|---|

| Spectroscopy | Determination of vibrational and rotational constants, ionization potentials, and excited state geometries. aip.orgtandfonline.comaip.org |

| Catalysis | Elucidation of reaction mechanisms for hydrogenation, dehydrogenation, and polymerization of ethylene. researchgate.netacs.orgcaltech.edu |

| Materials Science | Synthesis of deuterated polymers for neutron scattering studies and investigation of solid-state structures. nobracat-isotopes.comaip.org |

| Reaction Dynamics | Understanding of dissociation and isomerization pathways of the ethylene cation. acs.org |

| Plant Biology | Probing the mechanisms of ethylene signaling in plants. nobracat-isotopes.comoup.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-98-8 | |

| Record name | Ethene-1,1,2,2-d4, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30218454 | |

| Record name | (2H4)Ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-73-8 | |

| Record name | Ethene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Ethylene D4

Advanced Chemical Synthesis Techniques for Ethylene-d4 Production

The production of this compound involves specialized chemical synthesis techniques designed to efficiently incorporate deuterium (B1214612) atoms into the ethylene (B1197577) molecular structure. These methods range from the catalytic deuteration of deuterated precursors to multi-step synthetic sequences.

One of the primary methods for synthesizing this compound is through the catalytic semi-hydrogenation (or more accurately, deuteration) of acetylene-d2 (B86588) (C₂D₂). This process mirrors the industrial purification of ethylene streams, where trace acetylene (B1199291) is removed by selective hydrogenation. chinesechemsoc.orgresearchgate.net

In this pathway, deuterated acetylene is reacted with deuterium gas (D₂) in the presence of a catalyst. The choice of catalyst is critical to ensure high selectivity for this compound and to prevent over-deuteration to ethane-d6. Commonly used catalysts include palladium-based systems, such as the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or palladium on barium sulfate. chinesechemsoc.orgmdpi.com These catalysts are designed to be highly selective for the semi-hydrogenation of alkynes to alkenes. researchgate.net

A Chinese patent outlines a method where deuterated acetylene, produced from the reaction of calcium carbide with heavy water (D₂O), undergoes a deuteration reaction with deuterium gas over a Cu-Ni/SiO₂ composite catalyst. google.com This method reports high selectivity for this compound, with yields reaching 92-98.5%, and operates under relatively mild conditions (100-200°C and 0.2-1.0 MPa), making it suitable for industrial-scale production. google.com

The efficiency and selectivity of the catalytic deuteration can be influenced by various factors, including reaction temperature, pressure, and the specific composition of the catalyst. For instance, increasing pressure can enhance the reaction rate by increasing the solubility of deuterium gas. mdpi.com

A significant route to this compound begins with the synthesis of deuterated acetylene (C₂D₂). A common laboratory and industrial method for producing acetylene-d2 involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O). google.comresearchgate.net The resulting deuterated acetylene can then be converted to this compound through various pathways.

One established method involves the conversion of acetylene-d2 to an intermediate compound, 1,2-dibromoethane-d4 (B144223) (BrCD₂CD₂Br). This is achieved by reacting acetylene-d2 with deuterium bromide (DBr). cdnsciencepub.com The 1,2-dibromoethane-d4 can then be dehalogenated using zinc dust to yield this compound. researchgate.net This multi-step approach allows for the production of high-purity this compound. cdnsciencepub.com

Research has detailed the preparation of several deuterated compounds, including this compound, starting from acetylene-d2, with reported deuterium content exceeding 99%. researchgate.net The synthesis of the necessary deuterium bromide can be accomplished by reacting D₂O with redistilled phosphorus tribromide. researchgate.net

This compound serves as a valuable starting material for the synthesis of other deuterated compounds. A notable example is the production of this compound oxide (C₂D₄O). cdnsciencepub.comchemicalbook.com This synthesis is typically a two-step process. First, this compound is reacted with hypochlorous acid to form this compound chlorohydrin. This intermediate is often not isolated but is directly converted to this compound oxide by distillation from a dilute alkali solution. cdnsciencepub.com The isotopic purity of the resulting this compound oxide has been shown to be comparable to that of the starting this compound. cdnsciencepub.com

Another derivative, 1,2-dichloroethane-d4, can be synthesized by the addition of chlorine to this compound. cdnsciencepub.com This compound is useful as a solvent for NMR analysis and in the synthesis of poly(this compound oxide). thermofisher.com The synthesis of d4-ethylene glycol can also be achieved through the catalytic oxidation of this compound to this compound oxide, followed by hydration. researchgate.net

Precursor-Based Synthesis Routes: Derivations from Deuterated Acetylene

Considerations for Isotopic Purity and Enrichment in this compound Synthesis

Achieving high isotopic purity is a critical aspect of this compound synthesis, as the presence of partially deuterated or non-deuterated species can interfere with the intended applications. Isotopic purity is typically expressed as atom percent D, with commercially available this compound often having purities of 98-99 atom % D. nobracat-isotopes.com

The choice of synthetic route and reaction conditions significantly impacts the final isotopic purity. For instance, in the synthesis of this compound glycol via bromination of this compound followed by hydrolysis, an isotopic purity of 98% can be achieved. Direct deuteration methods, while feasible, may sometimes lead to lower isotopic purity due to isotopic scrambling.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the isotopic purity of the final product. cdnsciencepub.comepj-conferences.org Mass spectrometry can determine the relative abundance of different isotopologues, while NMR can provide detailed structural information and confirm the positions of the deuterium atoms.

Innovations and Challenges in Scalable Industrial Production of this compound

The demand for deuterated compounds, including this compound, is growing, particularly for applications in pharmaceuticals and materials science, such as in the manufacturing of Organic Light Emitting Diode (OLED) materials. nih.govtn-sanso.co.jp This has driven the need for scalable and cost-effective industrial production methods.

One of the primary challenges in large-scale production is the cost and availability of starting materials, particularly deuterium gas and heavy water. tn-sanso.co.jpsci-hub.box Therefore, processes that allow for the recycling of excess deuterium are economically advantageous. The method described in the Chinese patent for catalytic deuteration of acetylene-d2, for example, includes the recycling of unreacted deuterium gas, which significantly reduces production costs. google.com

Innovations in catalysis are also crucial for improving the efficiency and scalability of this compound production. The development of more robust and selective catalysts can lead to higher yields and purity, while operating under milder conditions. nih.govnih.gov For instance, the use of nanostructured iron catalysts has shown promise for scalable deuteration of various organic compounds. nih.gov

Flow synthesis methods are emerging as a promising technology for the large-scale production of deuterated compounds. tn-sanso.co.jp Compared to traditional batch processes, flow synthesis can offer improved throughput, better heat and mass transfer, and simplified purification processes, potentially reducing production time and costs. tn-sanso.co.jp

While ethylene is the most produced organic compound globally, primarily through steam cracking, the production of its deuterated analogue, this compound, remains a more specialized and complex process. wikipedia.orgintratec.us The development of reliable, robust, and scalable deuteration technologies is an ongoing area of research to meet the increasing industrial demand. nih.govnih.gov

Advanced Spectroscopic Characterization and Vibrational Analysis of Ethylene D4

High-Resolution Infrared Spectroscopy of Ethylene-d4

High-resolution infrared spectroscopy has been a cornerstone in determining the precise molecular constants of this compound. By analyzing the fine structure of its vibrational bands, researchers can extract detailed information about its rotational energy levels and the subtle effects of centrifugal distortion and interstate interactions.

The analysis of high-resolution infrared spectra allows for the precise determination of ground state and upper state rotational and centrifugal distortion constants. For instance, a study of five infrared bands of this compound with a resolution of 0.02 cm⁻¹ led to the determination of the ground state rotation and distortion constants from a set of 635 combination differences. tandfonline.com Similarly, the analysis of 2103 infrared transitions of the ν12 fundamental band of this compound provided improved upper state rovibrational constants, including three rotational and five quartic constants. researchgate.net These constants are crucial for accurately modeling the molecule's rotational energy levels.

A separate high-resolution Fourier transform infrared (FTIR) spectroscopy study of the ν12 fundamental band of this compound, with an unapodized resolution of 0.004 cm⁻¹, analyzed 1340 transitions to derive a highly accurate set of rovibrational constants for the v12=1 state, including up to five quartic terms. researchgate.net The pure rotational Raman spectra of C2D4 have also been used to derive rotational constants for the ground state. cdnsciencepub.com

Table 1: Ground State Rotational and Centrifugal Distortion Constants of this compound

| Constant | Value (cm⁻¹) | Source |

| A₀ | 2.43298 ± 0.00018 | tandfonline.com |

| B₀ | 0.748369 ± 0.000061 | tandfonline.com |

| C₀ | 0.570464 ± 0.000062 | tandfonline.com |

| D_J⁰ x 10⁶ | 0.517 ± 0.070 | tandfonline.com |

| D_JK⁰ x 10⁵ | 0.498 ± 0.063 | tandfonline.com |

| D_K⁰ x 10⁵ | 3.37 ± 0.16 | tandfonline.com |

This table presents a selection of ground state rotational and centrifugal distortion constants for this compound as determined from high-resolution infrared spectroscopy.

The infrared spectrum of this compound is rich with fundamental and combination bands, each providing unique insights into the molecule's vibrational structure. Studies have focused on various bands, including the A-type ν11 fundamental, the B-type ν9 fundamental, and combination bands such as ν5 + ν11 and ν2 + ν9. tandfonline.com The analysis of these bands allows for the determination of upper state vibrational frequencies and rotational constants. tandfonline.com

The ν5 + ν9 combination band, an A-type infrared band located at 4627 cm⁻¹, presents a particularly interesting case. tandfonline.com While it appears superficially as an unperturbed absorption, detailed assignment reveals the influence of Coriolis interaction with an inactive vibrational level, ν2 + ν8 + ν9, which is nearly degenerate with it. tandfonline.com This interaction causes significant displacement of the subband J structures for higher Kₐ values. tandfonline.com

High-resolution spectra often reveal perturbations in the expected energy level patterns, which can be attributed to various types of resonances. In this compound, a number of higher-order resonances in the upper vibrational states have been identified and characterized through detailed spectral analysis. tandfonline.com These resonances arise from interactions between different vibrational states, leading to shifts in energy levels and intensity borrowing between transitions.

Coriolis interactions, which arise from the coupling of vibrational and rotational motion in a molecule, are a prominent feature in the ro-vibrational spectra of this compound. The effects of a c-type Coriolis interaction are observed in the ν1 + ν11 and ν5 + ν11 bands, allowing for the determination of the corresponding Coriolis constant. tandfonline.com

A significant example of Coriolis interaction is found in the ν5 + ν9 combination band, which is perturbed by its near-accidental degeneracy with the ν2 + ν8 + ν9 vibrational level. tandfonline.com This interaction is Kₐ-dependent, with the Kₐ = 0 subband remaining unperturbed while higher Kₐ subbands show displacements of up to 3.5 cm⁻¹. tandfonline.com The analysis of these perturbed spectra provides a quantitative measure of the Coriolis interaction parameter. tandfonline.com Similar Coriolis interactions have been investigated in other deuterated ethylene (B1197577) isotopologues, such as the interaction between the ν12 and 2ν10 bands in cis-d2-ethylene. researchgate.net

Identification and Characterization of Higher Order Resonances in Upper Vibrational States

Far Ultraviolet Absorption Spectroscopy of this compound

Far ultraviolet (FUV) absorption spectroscopy provides access to the electronic excited states of molecules, offering insights into their electronic structure and the associated vibrational and rotational energy levels.

The FUV absorption spectrum of this compound has been investigated in the 1500 Å to 2050 Å region, revealing details about the R (first Rydberg) state. aip.orgaip.org The vibrational constants for the C=C stretching vibration (ω₂⁰) and the anharmonicity constant (x₂₂⁰) in this Rydberg state have been determined. aip.orgaip.org The torsional frequency in the R state has also been redetermined. aip.org

Further investigations in the 1300 Å to 1500 Å region have allowed for the determination of vibrational constants for the ν₂(a_g) stretching vibration and the ν₄(a_u) twisting vibration for five observed Rydberg states. cdnsciencepub.comresearchgate.net The analysis of the twisting vibration data suggests that the stable equilibrium configuration of these Rydberg states is not planar (D₂h symmetry) but is likely bent or staggered. cdnsciencepub.comresearchgate.net

Table 2: Vibrational Constants for the R (First Rydberg) State of this compound

| Constant | Value (cm⁻¹) | Source |

| ω₂⁰ | 1306.8 | aip.orgaip.org |

| x₂₂⁰ | -8.2 | aip.orgaip.org |

| Torsional Frequency | 141 | aip.org |

This table summarizes key vibrational constants for the first Rydberg state of this compound as determined from far-ultraviolet absorption spectroscopy.

Analysis of V←N Electronic Transitions and Torsional Oscillations

The V←N electronic transition in this compound (C₂D₄), corresponding to the π → π* excitation, has been a subject of detailed spectroscopic investigation. This transition is characterized by a broad absorption band, and its fine structure reveals important information about the molecule's geometry and vibrational dynamics in the excited state.

Newly observed fine structure within the V←N transition of C₂D₄ has been attributed to torsional oscillations. researchgate.net An attempt to fit the vibrational levels for both C₂H₄ and C₂D₄ to a torsional oscillator-rotator model using a potential function of the form V = 1/2 * V₀(1+cos2θ) has been made. researchgate.net This analysis yielded a barrier height of approximately 790 cm⁻¹, though individual fits for C₂D₄ and C₂H₄ gave values of 650 cm⁻¹ and 920 cm⁻¹, respectively. researchgate.net

The vibrational constants for the C=C stretching vibration (ω₂₀) and its anharmonicity constant (x₂₂₀) in the V state have been tentatively determined for both isotopomers. researchgate.net

Table 1: Tentative Vibrational Constants for the V State of Ethylene and this compound

| Isotopomer | ω₂₀ (cm⁻¹) | x₂₂₀ (cm⁻¹) |

| C₂H₄ | 852 | -1.9 |

| C₂D₄ | 797 | -1.8 |

| Data sourced from Wilkinson & Mulliken (1955). researchgate.net |

The 0-0 band of the V←N transition is too weak to be directly observed but has been estimated to be near 2500 Å. researchgate.net Theoretical analyses of the T←N transition, which also involves a significant change in the C-C bond length, show that the transition excites torsional levels, creating a narrow torsional spectrum superimposed on the C-C stretch peaks. capes.gov.br This provides a comparative framework for understanding the torsional structure within the V←N band. Furthermore, the resonance Raman spectrum of ethylene exhibits a long progression in even quanta of the ground-state torsional mode, with bands midway between them assigned to forbidden transitions to odd quanta, a phenomenon explained by the 90° twisted equilibrium geometry of the excited V state. osti.gov

Elucidation of Dissociation Pathways within the V←N Continuum

The absorption of energy in the V←N continuum can lead to the dissociation of the ethylene molecule. It is proposed that ethylene likely dissociates into CH₂ radicals within this continuum. researchgate.net Upon excitation, the molecule undergoes rapid internal conversion and relaxation through conical intersections. researchgate.netaip.org

Ultrafast dynamics studies show that after excitation, the molecule follows a path involving both C-C twist and stretch coordinates. researchgate.net From a perpendicular minimum, the wave packet can reach a conical intersection that involves partial hydrogen (or deuterium) migration, leading to the formation of ethylidene (CD₃CD) concurrently with ground-state this compound. researchgate.net This isomer then returns to the this compound structure on a picosecond timescale (1.6 ps for CD₃CD). researchgate.net

Dissociation into smaller fragments is also observed. Two distinct time constants for dissociation in the hot ground state have been identified at 4.5 ps and 11 ps. researchgate.net The primary photodissociation channel observed after photoisomerization is the elimination of molecular hydrogen (or D₂). researchgate.net These dissociation processes are facilitated by the relaxation of electronically excited C₂H₄⁺ (and by extension C₂D₄⁺) to the lowest doublet state through conical intersections at both twisted and planar geometries. uliege.be

Photoelectron Spectroscopy of this compound and its Cation

Measurement of Ionization Potentials and Electronic States

Photoelectron spectroscopy (PES) has been instrumental in determining the ionization potentials (IPs) of this compound and characterizing its cationic electronic states. High-resolution PES using the 584-Å helium resonance line has identified five ionization potentials for C₂D₄. aip.org The adiabatic ionization energy has been precisely determined to be 84 913.3(14) cm⁻¹ (approximately 10.528 eV). aip.org

Different experimental methods have yielded highly consistent values for the first ionization energy of this compound.

Table 2: Ionization Energy Determinations for this compound

| Ionization Energy (eV) | Method | Reference |

| 10.5286 ± 0.0006 | Laser Spectroscopy (LS) | Williams and Cool, 1991 |

| 10.526 ± 0.007 | Photoelectron Spectroscopy (PE) | Carlier and Botter, 1979 |

| 10.528 ± 0.002 | Threshold Photoelectron (TE) | Stockbauer and Inghram, 1975 |

| 15.83 ± 0.02 | Photoelectron Spectroscopy (PE) | Branton, Frost, et al., 1970 |

| Data sourced from the NIST WebBook. |

Theoretical calculations using coupled cluster methods have been employed to predict the vertical ionization potentials for ethylene, which provide a basis for understanding the electronic states of this compound. tandfonline.com The ground state of the cation is the D₀ state, and the next three lowest electronic states are D₁, D₂, and D₃. uliege.beacs.org

Resolution and Assignment of Vibrational Structure in Cationic Species

High-resolution photoelectron spectra have successfully resolved the vibrational structure associated with the first and fourth ionization potentials of this compound. aip.org This has allowed for the assignment of the corresponding vibrational modes in the cation. aip.org The vibrational structure in the ground state of the this compound molecular ion has been specifically investigated using threshold photoelectron spectroscopy. nist.gov

Rotationally resolved pulsed-field-ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectra have provided detailed information on the large-amplitude torsional motion in the cationic ground state. aip.org The analysis of these spectra shows that C₂D₄⁺ has a twisted geometry. aip.org

Vibronic Coupling and Ultrafast Relaxation Dynamics in Cationic this compound

The ethylene cation is a model system for studying electronic relaxation, vibronic coupling, and energy redistribution. arxiv.org Following ionization, the this compound cation undergoes ultrafast relaxation dynamics. Experiments using extreme-ultraviolet (EUV) pump pulses and infrared (IR) probe pulses have revealed pronounced oscillations with a period of about 50 fs in the relative production yields of C₂D₄⁺, C₂D₃⁺, and C₂D₂⁺. uliege.be These oscillations are more pronounced in the deuterated species compared to C₂H₄⁺. uliege.be

This enhanced oscillation is attributed to a combination of the isotope effect on the wave packet relaxation through a network of conical intersections and on the vibrational frequencies of the cation. uliege.be The relaxation dynamics involve the four lowest electronic states of the cation (D₀, D₁, D₂, and D₃). uliege.beacs.org Dynamics simulations indicate that the electronically excited cation relaxes to the D₀ state via conical intersections at both twisted and planar geometries. uliege.be

Strong vibronic mixing between the ground state (X̃) and the first excited state (Ã) of the cation, mediated by the torsional mode, has been identified. aip.org Weaker mixing with the B̃ state, mediated by the symmetric out-of-plane bending mode, was also observed. aip.org These vibronic couplings play a crucial role in the ultrafast relaxation and fragmentation pathways of the this compound cation. uliege.be

Raman Spectroscopy and Comprehensive Vibrational Assignments for this compound

Raman spectroscopy, in conjunction with infrared spectroscopy, has been essential for a complete vibrational assignment of this compound. Early studies determined the Raman spectra of liquid this compound, which, when combined with infrared data and the product rule, enabled a complete vibrational assignment. aip.org

More recent studies have focused on specific aspects, such as the resonance Raman spectrum, which shows a long progression in even quanta of the torsional mode, providing insights into the excited state geometry. osti.gov The analysis of infrared and Raman spectra of related molecules like poly(this compound sulfide) has also contributed to refining the vibrational assignments by observing band shifts upon deuteration. tandfonline.com

Application of Group Frequency Factorization Procedures

The vibrational analysis of this compound (C₂D₄) and its isotopologues is significantly aided by theoretical methods that simplify the complexity of molecular vibrations. One such powerful approach is the application of group frequency factorization procedures, such as the method developed by King and Crawford. This method is particularly effective when used with internal coordinates, which represent bond stretches and angle distortions within a molecule. The physical interpretation of potential constants derived from these coordinates is straightforward, and these constants often show good transferability between similar molecules.

The ethylene molecule belongs to the Vh point group, which has eight irreducible representations that define the symmetry of its 12 possible vibrations. By choosing internal coordinates that align with the molecule's symmetry, the kinetic energy matrix (G) and potential energy matrix (F) can be factored into smaller, more manageable blocks. Each block corresponds to vibrations of a specific symmetry type. This factorization greatly simplifies the secular equation, which relates the vibrational frequencies to the molecular structure and force constants.

In the analysis of ethylene and its deuterated counterpart, this compound, a potential energy expression is fitted to the assigned vibrational frequencies for both molecules. nist.gov This process allows for the determination of force constants associated with the bonds and angles. For instance, a normal coordinate analysis was performed using the vibrational assignments for C₂H₄ and C₂D₄ to derive these constants, providing a detailed understanding of the molecule's force field. nist.gov The data from both isotopologues are crucial for refining the potential energy expression and ensuring the accuracy of the calculated force constants.

Table 1: Symmetry and Activity of Ethylene Vibrations This interactive table summarizes the symmetry classifications and spectroscopic activity of the 12 fundamental vibrations of the ethylene molecule based on the Vh point group.

| Symmetry Type | Activity | Number of Vibrations |

| A | Raman | 3 |

| B₁ | Infrared, Raman | 2 |

| B₂ | Infrared, Raman | 2 |

| B₃ | Infrared, Raman | 2 |

| Aᵤ | Inactive | 1 |

| B₁ᵤ | Infrared | 1 |

| B₂ᵤ | Infrared | 1 |

| B₃ᵤ | Inactive | 0 |

| Data derived from standard group theoretical methods applied to the ethylene molecule. nist.gov |

Examination of Global Isotopic Effects on Ro-Vibrational Spectra Across Ethylene Isotopologues

The substitution of hydrogen with deuterium (B1214612) in ethylene has a profound impact on its ro-vibrational spectrum. Comprehensive studies have been conducted to create a global picture of these isotopic effects by comparing the spectra of multiple ethylene isotopologues. rsc.org Advanced theoretical models, using ab initio potential energy and dipole moment surfaces, have enabled the variational calculation of thousands of vibrational levels and transitions for as many as eleven different ethylene species, including ¹²C₂D₄. rsc.orgresearchgate.net

These studies provide high-accuracy predictions for the spectra of deuterated and ¹³C-enriched ethylene isotopologues. For the first time, ab initio predictions have been reported for ¹²C₂D₄ and various asymmetrically substituted species. rsc.org A key finding from these global analyses is the significant change in molecular spectra that arises from symmetry-breaking effects. While the parent ¹²C₂H₄ molecule has D₂h symmetry, isotopic substitution can lower this symmetry to C₂ᵥ, C₂ₕ, or Cₛ, leading to different selection rules and spectral features. rsc.org

Comparative analysis of ethylene dimers, (C₂H₄)₂ and (C₂D₄)₂, also reveals distinct isotopic effects. For example, the vibrational shift observed for the ν₁₁ fundamental band in the C₂H₄ dimer is 1.29 times greater than the corresponding shift in the C₂D₄ dimer. arxiv.org This ratio is comparable to the ratio of the vibrational frequencies themselves (1.36), illustrating the expected mass-dependent shift. arxiv.org Furthermore, diffusion Monte Carlo calculations on the ethyl cation and its deuterated analogues (like H⁺(C₂D₄) and D⁺(C₂D₄)) show that deuteration significantly alters vibrational frequencies. The proton transfer vibration frequency in H⁺(C₂H₄) is 616 cm⁻¹, which increases to 629 cm⁻¹ in H⁺(C₂D₄), reflecting subtle changes in bond distances and vibrational amplitudes upon isotopic substitution. nsf.gov

Table 2: Comparison of Predicted Vibrational Band Centers for Selected Ethylene Isotopologues (cm⁻¹) This interactive table presents a sample of variationally predicted vibrational band centers for ethylene (¹²C₂H₄) and its fully deuterated isotopologue (¹²C₂D₄), highlighting the isotopic shift.

| Vibrational Mode | ¹²C₂H₄ (cm⁻¹) | ¹²C₂D₄ (cm⁻¹) |

| ν₁ (CH₂ s-stretch) | 3026 | 2251 |

| ν₂ (C=C stretch) | 1623 | 1515 |

| ν₃ (CH₂ scissor) | 1342 | 1009 |

| ν₅ (CH₂ s-stretch) | 3103 | 2304 |

| ν₇ (CH₂ rock) | 949 | 720 |

| ν₉ (CH₂ a-stretch) | 3106 | 2345 |

| ν₁₁ (CH₂ a-stretch) | 2989 | 2200 |

| ν₁₂ (CH₂ wag) | 1444 | 1078 |

| Data sourced from global ab initio calculations on ethylene isotopologues. rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications Involving this compound

Utilization of this compound as a Deuterated Solvent in NMR Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals from the analyte. While common deuterated liquids like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, specialized applications may require different solvents. labinsights.nl this compound (C₂D₄), being a gas at standard temperature and pressure, serves as a deuterated solvent in more niche NMR applications. isotope.com

Its primary use as a solvent is in gas-phase NMR studies or for analyses where the analyte must be dissolved in a non-polar, gaseous medium. mdpi.com Chemical suppliers list "NMR spectroscopy solvent for biomolecular structure analysis" as a key application for this compound, suggesting its use in studying the structure and dynamics of biological macromolecules under specific conditions. It is also employed in studies of organometallic complexes where ethylene itself is a reactant or product, allowing the reaction to be monitored without interference from protonated solvent signals. uni-konstanz.de Due to its gaseous nature, handling this compound for NMR applications requires specialized equipment, such as high-pressure NMR tubes and gas handling manifolds.

Role of this compound in Molecular Structure Elucidation and Mechanistic Investigations via NMR

Isotopic labeling is a powerful technique in NMR spectroscopy for elucidating molecular structures and investigating reaction mechanisms. mdpi.com this compound is frequently used as an isotopic tracer for these purposes. nobracat-isotopes.com By incorporating deuterium atoms into the ethylene molecule, researchers can track the movement and transformation of the ethylene unit throughout a chemical reaction. This provides a clear and unambiguous method for determining reaction pathways. nobracat-isotopes.com

A prominent application is in the study of metal-catalyzed olefin polymerization and oligomerization. For example, to conclusively determine the operative mechanism of ethylene dimerization by a Nickel-based catalyst, a 1:1 mixture of normal ethylene (C₂H₄) and this compound (C₂D₄) was used. mit.edu The distribution of deuterated and non-deuterated products (e.g., C₄H₈, C₄H₄D₄, C₄D₈) analyzed by mass spectrometry and NMR provided definitive evidence for the reaction mechanism. mit.edu Similar strategies have been employed to investigate the selective trimerization of ethylene to 1-hexene (B165129) using chromium-diphosphine catalysts. The use of C₂D₄ helps in studying the selectivity of olefin insertion and the kinetics of β-hydride elimination steps, which are fundamental to the catalytic cycle. In these studies, NMR spectroscopy is crucial for identifying the resulting isotopologues and determining their relative quantities, thereby providing deep insight into the intricate steps of the catalytic process.

Quantum Chemical and Advanced Theoretical Investigations of Ethylene D4

Computational Approaches to Ethylene-d4 Molecular Structure and Energetics

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecular systems, including this compound. mdpi.comresearchgate.net DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy. researchgate.net This makes them suitable for studying the ground-state properties of molecules, predicting reactive sites, and understanding intermolecular interactions. mdpi.com

In the context of this compound, DFT calculations are instrumental in several areas:

Molecular Geometry Optimization: DFT is used to determine the equilibrium geometry of the this compound molecule in its ground state. This involves finding the minimum energy structure by calculating the forces on the atoms and adjusting their positions until these forces are negligible.

Vibrational Frequency Analysis: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies of this compound. These theoretical frequencies can be compared with experimental infrared and Raman spectra to validate the computational model and to assign spectral features to specific molecular motions. The isotopic substitution from hydrogen to deuterium (B1214612) significantly alters the vibrational frequencies due to the increased mass, a phenomenon well-captured by DFT calculations.

Reaction Pathway Analysis: DFT is employed to explore the potential energy surfaces of chemical reactions involving this compound. researchgate.net For instance, in studies of reaction mechanisms, DFT can identify transition states and calculate activation barriers, providing insights into the kinetics and thermodynamics of processes like adsorption on surfaces or participation in cycloaddition reactions. acs.org The D4 London dispersion correction is often included in DFT calculations to accurately account for non-covalent interactions. acs.orgcardiff.ac.uk

Different functionals are used within the DFT framework, and their choice can influence the accuracy of the results. mdpi.com For example, hybrid functionals like B3LYP are commonly used for a wide range of molecular systems. researchgate.net The selection of an appropriate functional is a critical step in obtaining reliable predictions for the properties of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. ru.nlcapes.gov.br

For this compound, ab initio calculations are essential for:

High-Accuracy Structure Determination: Coupled Cluster methods, particularly CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are considered the "gold standard" for calculating the equilibrium structure of small molecules with high accuracy. aip.org These calculations provide precise bond lengths and bond angles for this compound, which serve as benchmarks for other computational methods and as a reference for interpreting experimental structural data. aip.org

Validation of DFT and other methods: The results from high-level ab initio calculations are often used to validate the accuracy of more computationally efficient methods like DFT. By comparing the geometries and energies obtained from different levels of theory, researchers can assess the reliability of the chosen computational approach for the specific system under investigation.

Potential Energy Surface (PES) Construction: Ab initio methods are used to compute single-point energies at various molecular geometries, which are then used to construct a comprehensive potential energy surface (PES). aip.org This PES is fundamental for studying the dynamics of the molecule, including its vibrational motion and photochemical reactions. aip.orgdtic.mil

A study employing the CCSD(T) method with different basis sets has provided optimized equilibrium geometry parameters for ethylene (B1197577), which are directly comparable to those of this compound, with minor differences arising from zero-point vibrational energy effects. aip.org

Table 1: Comparison of Calculated Equilibrium Geometries for Ethylene

| Method/Basis Set | C=C Bond Length (Å) | C-H Bond Length (Å) | H-C-H Bond Angle (°) |

|---|---|---|---|

| CCSD(T)/cc-pVTZ | 1.3326 | 1.0820 | 117.20 |

| CCSD(T)/cc-pVQZ | 1.3308 | 1.0804 | 117.15 |

| CCSD(T)/cc-pV5Z | 1.3305 | 1.0799 | 117.14 |

This table presents ab initio calculated equilibrium geometry parameters for ethylene (C₂H₄). The values for this compound would be very similar, with minor deviations due to isotopic effects. Data sourced from computational chemistry studies.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. numberanalytics.com A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.com

Key considerations for basis set selection in the study of this compound include:

Pople-style vs. Dunning-style basis sets: Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The choice often depends on the desired balance between accuracy and computational expense. researchgate.net

Inclusion of polarization and diffuse functions: Polarization functions (e.g., d, p) allow for the description of the anisotropy of the electron density in chemical bonds, while diffuse functions are important for describing weakly bound electrons and excited states. researchgate.net

Basis Set Superposition Error (BSSE): When studying intermolecular interactions, the Basis Set Superposition Error (BSSE) can artificially increase the binding energy. The counterpoise correction method is often used to mitigate this error. numberanalytics.com

Computational Efficiency: For larger systems or more complex calculations like molecular dynamics simulations, smaller basis sets may be necessary to maintain a manageable computational cost. umich.edu Techniques like the use of effective core potentials (ECPs) can also reduce computational time for systems containing heavy atoms, though this is not directly applicable to this compound. numberanalytics.com

Strategic selection involves choosing a basis set that is large enough to capture the essential physics of the problem without being computationally prohibitive. umich.edu For high-accuracy calculations of this compound's structure and properties, larger basis sets like augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often preferred.

Ab Initio Calculations for Equilibrium Structure Determination and Validation

Potential Energy Surfaces (PES) and Conical Intersections (CIs) in this compound Dynamics

The photochemical and photophysical dynamics of this compound are governed by the intricate landscapes of its potential energy surfaces (PESs) for the ground and excited electronic states.

The PES represents the energy of the molecule as a function of its geometry. For this compound, the ground state (S₀) PES has a minimum at the planar D₂h geometry. Upon photoexcitation, for example to the first singlet excited state (S₁), the molecule finds itself in a region of the S₁ PES that is far from its minimum energy geometry. nih.gov

The relaxation dynamics on the excited state PES are complex and involve motions along multiple coordinates, most notably the torsion around the C=C bond and pyramidalization at one of the carbon atoms. aip.org Theoretical studies have shown that after vertical excitation to the ππ* state, the primary decay pathway involves an ultrafast relaxation to the ground state through a conical intersection. aip.org

Experimental and theoretical investigations on the ethylene cation (C₂H₄⁺) and its deuterated counterpart (C₂D₄⁺) reveal the influence of isotopic substitution on the dynamics. In the ethylene cation, the Jahn-Teller effect leads to a structural rearrangement. uliege.be Time-resolved experiments show that deuteration in C₂D₄⁺ leads to a slowdown of the wave packet motion and influences the relaxation paths through the network of conical intersections. uliege.be Specifically, the time scale for internal conversion is increased by a factor of approximately √2 upon deuteration, which is consistent with the mass-dependent nature of nuclear motion. uliege.be

Non-adiabatic coupling terms are crucial for describing the transitions between different electronic states, which are central to photochemical processes. These couplings become particularly large in the vicinity of conical intersections (CIs), which are points of degeneracy between two electronic states. arxiv.orgresearchgate.net At these points, the Born-Oppenheimer approximation breaks down, allowing for efficient electronic relaxation.

In this compound, as in ethylene, conical intersections play a pivotal role in the ultrafast decay from the excited state back to the ground state. researchgate.netnih.gov Theoretical simulations, such as those using surface hopping methods, model the non-adiabatic dynamics and show that the system can relax through different types of CIs, including twisted and planar geometries. uliege.bearxiv.org

The deuteration in this compound has a notable effect on the non-adiabatic dynamics. The heavier deuterium atoms move more slowly than hydrogen atoms, which can alter the time scales of the dynamics and the branching ratios between different photochemical pathways. uliege.be For example, studies on the ethylene cation have shown that the oscillatory patterns in the production yields of fragments like C₂D₃⁺ and C₂D₂⁺ are more pronounced than in the hydrogenated species, a phenomenon attributed to the synergy between the isotope effect on the wave packet relaxation through CIs and on the vibrational frequencies. uliege.be

Table 2: Key Features of this compound Photodynamics

| Phenomenon | Description | Effect of Deuteration |

|---|---|---|

| Excited State Relaxation | Ultrafast decay from the S₁ state to the S₀ state. | Slower relaxation dynamics compared to C₂H₄. uliege.be |

| Conical Intersections | Funnel the population from the excited state to the ground state. arxiv.orgresearchgate.net | Alters the traversal time and pathways through the CIs. uliege.be |

| Non-Adiabatic Coupling | Enables transitions between electronic states, especially near CIs. github.io | The magnitude of the coupling is not directly affected, but the slower nuclear motion changes the dynamic outcome. uliege.be |

| Photochemical Pathways | Includes isomerization and fragmentation. arxiv.orgnih.gov | Can influence the branching ratios between different products due to altered dynamics. uliege.be |

This table summarizes the key photodynamical features of this compound and the influence of deuterium substitution. The information is based on findings from various theoretical and experimental studies.

Characterization of Ground and Excited State Landscapes in Deuterated Ethylene

Theoretical Frameworks for Isotope Effects in this compound

Isotope effects in this compound are primarily governed by the mass difference between hydrogen and deuterium, which influences the vibrational and rotational energy levels of the molecule. Theoretical frameworks are essential for dissecting these effects into their constituent parts and understanding their origins at a molecular level.

The Equilibrium Deuterium Isotope Effect (EIE) quantifies the preference of deuterium over hydrogen for one chemical species versus another at equilibrium. Theoretical computations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and explaining these effects for reactions involving ethylene.

The inverse nature of the EIE is attributed to changes in the vibrational environment upon moving from the reactant (ethylene) to the transition state or intermediate. Specifically, the formation of the C₂H₄−Br⁺ ion introduces new vibrational modes. acs.org

Further studies on cationic ethene complexes with coinage metals (Cu, Ag, Au) have also employed DFT to compute EIEs. The calculated EIEs for M(C₂H₄)⁺/M(C₂D₄)⁺ were in excellent agreement with experimental values, demonstrating the reliability of these theoretical methods. researchgate.net

Table 1: Computed Equilibrium Deuterium Isotope Effects (EIE) for Ethylene Reactions

| Reaction/System | Theoretical Method | Computed K_H/K_D | Finding |

|---|---|---|---|

| C₂H₄ + Br⁺ ⇌ C₂H₄−Br⁺ | Density Functional Theory | 0.63 | Inverse EIE acs.orgacs.org |

| Cu(C₂H₄)⁺/Cu(C₂D₄)⁺ | Density Functional Theory | 0.86 | Inverse EIE researchgate.net |

| Ag(C₂H₄)⁺/Ag(C₂D₄)⁺ | Density Functional Theory | 0.83 | Inverse EIE researchgate.net |

The primary origin of equilibrium isotope effects lies in the differences in zero-point vibrational energies (ZPVE) between the isotopic molecules in the reactant and product (or transition) states. sfu.ca The ZPVE is lower for the heavier isotopologue (this compound) than for the lighter one (ethylene-h4) because vibrational frequencies are mass-dependent. sfu.ca

Theoretical models have also been developed to evaluate the isotope effect on the ZPE shift that occurs upon the condensation of gaseous ethylene to a liquid. osti.govosti.gov These models, based on second-order perturbation theory, relate the ZPE shift to the London dispersion forces in the liquid and the integrated infrared absorption intensities of the gaseous molecules. osti.gov Calculations using the CNDO/2 molecular orbital method correctly predicted the magnitude of the isotope effect on the ZPE shift for isotopic ethylenes. osti.gov

The advent of ultrashort laser pulses has enabled the real-time observation of molecular motions on the femtosecond (10⁻¹⁵ s) timescale. Theoretical modeling is crucial for interpreting these complex experiments. In ethylene and this compound, ultrafast internal conversion from the initially excited electronic state (ππ*) back to the ground state is a key process.

Deuteration significantly impacts these dynamics. Time-resolved photoelectron spectroscopy experiments on this compound have shown that deuteration increases the timescale for internal conversion steps by a factor of approximately √2. uliege.beacs.org This observation is consistent with theoretical predictions that account for the mass-dependent nature of nuclear motion. uliege.be The heavier deuterium nuclei move more slowly than hydrogen nuclei, leading to a delay in the relaxation dynamics. uliege.be

Theoretical studies of the ultrafast dynamics following excitation of C₂H₄ and C₂D₄ have identified five distinct time constants, ranging from about 20 fs in the excited states to several picoseconds in the "hot" ground state. researchgate.netacs.org A surprisingly small deuterium isotope effect was found for the initial relaxation time constant (21 fs for C₂H₄ vs. 24 fs for C₂D₄). researchgate.netacs.org This was explained by theoretical models showing that the initial relaxation involves a combination of C-C twisting and stretching coordinates, leading to a mixed character with a correspondingly small isotope shift. researchgate.net These simulations provide a detailed picture of how isotopic substitution influences the intricate dance of atoms during a photochemical reaction.

Contributions of Zero-Point Energy to Isotopic Effects

Simulation of Spectroscopic Observables for this compound

Computational chemistry provides powerful tools for simulating various types of spectra, offering a direct comparison with experimental results and aiding in their interpretation. For this compound, the simulation of vibrational and photoelectron spectra is particularly important.

Calculating the vibrational frequencies of a molecule is a standard application of quantum chemistry. For ethylene and its isotopologues, various theoretical methods have been benchmarked. researchgate.net Harmonic frequency calculations, while computationally efficient, often overestimate experimental frequencies because they neglect anharmonicity. nih.gov

More advanced methods incorporate anharmonic effects, for example, via vibrational second-order perturbation theory (VPT2). nih.gov These anharmonic calculations provide much better agreement with experimental fundamental frequencies. Predictive modeling can be performed using different levels of theory, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BLYP) and a range of basis sets. nih.gov By fitting a potential energy expression to the assigned vibrational frequencies of both ethylene and deuteroethylene, a set of force constants can be determined, which can then be used to predict the spectra of other related molecules. nist.gov The detailed assignment of vibrational modes for both ethylene and this compound has been supported by these theoretical calculations. nist.govnih.gov

Table 2: Comparison of Theoretical Approaches for Vibrational Frequency Prediction

| Method | Key Feature | Advantage | Limitation |

|---|---|---|---|

| Harmonic Approximation | Assumes a quadratic potential energy surface. | Computationally inexpensive. | Systematically overestimates frequencies. nih.gov |

| Vibrational Perturbation Theory (VPT2) | Treats anharmonicity as a perturbation to the harmonic model. | More accurate than harmonic models. nih.govnumberanalytics.com | Can be computationally demanding. |

| Vibrational Self-Consistent Field (VSCF) | A mean-field approach to include anharmonicity. | Provides a basis for more accurate correlation methods. researchgate.net | Does not fully account for mode-mode coupling. |

Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. Time-resolved PES (TRPES) can track electronic and nuclear dynamics on ultrafast timescales. researchgate.net

Theoretical simulations are essential for interpreting these often-complex spectra. Methods such as ab initio multiple spawning (AIMS) combined with multi-state second-order perturbation theory (MS-CASPT2) have been used to simulate the TRPES of ethylene. researchgate.net These simulations model the non-adiabatic dynamics following photoexcitation and calculate the vertical ionization energies along the reaction path. researchgate.netresearchgate.net

The agreement between simulated and experimental TRPES for both ethylene and this compound has been excellent. acs.orgresearchgate.net For example, simulations correctly predict the increased timescale for internal conversion in this compound. acs.org Furthermore, theoretical calculations have been crucial in assigning features in the photoelectron spectrum. A procedure for calculating Franck-Condon factors that fully includes anharmonicity and Duschinsky rotations (mode mixing) has been successfully applied to simulate the photoelectron spectrum of ethylene, demonstrating the capability of modern theory to reproduce high-resolution experimental data. aip.org

Reaction Dynamics and Mechanistic Elucidation Involving Ethylene D4

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies with Ethylene-d4

The deuterium kinetic isotope effect (DKIE) is a primary method for investigating reaction mechanisms. It compares the rate of a reaction with a deuterated reactant to the rate with the corresponding non-deuterated reactant. This comparison provides insight into the bonding changes occurring at or before the rate-determining step of a reaction.

The DKIE for the electrophilic bromination of ethylene (B1197577) has been determined using mass spectrometry to compare the reaction rates of ethylene-h4 and this compound. acs.org In this competitive technique, a mixture of ethylene and this compound is partially brominated, and the isotopic ratios of the unreacted starting materials are analyzed. acs.org This method allows for the calculation of the kH/kD ratio, which is the DKIE. acs.org

Experimental studies on the electrophilic bromination of ethylene and this compound in solvents like methanol (B129727) and dichloroethane (DCE) at 25°C have revealed inverse DKIEs. acs.orgacs.org An inverse isotope effect (kH/kD < 1) indicates that the deuterated compound reacts faster than the hydrogenated one. For the bromination reaction, the DKIE was found to be 0.664 ± 0.050 in methanol and 0.572 ± 0.048 in DCE. acs.orgresearcher.life

The epoxidation of ethylene and this compound with m-chloroperoxybenzoic acid (MCPBA) has also been a subject of DKIE studies to understand the reaction mechanism. lookchem.com Additionally, the reactions of ethyl and i-propyl radicals, generated from the gamma-radiolysis of this compound and propylene-d6 in liquid methane, have been studied to determine the temperature dependence of disproportionation to combination ratios. cdnsciencepub.com These experiments found that the activation energy for combination is higher than for disproportionation for both types of radicals. cdnsciencepub.com

Table 1: Experimental Deuterium Kinetic Isotope Effects (kH/kD) for the Electrophilic Bromination of Ethylene at 25°C

| Solvent | kH/kD |

| Methanol | 0.664 ± 0.050 |

| Dichloroethane (DCE) | 0.572 ± 0.048 |

Data sourced from acs.orgacs.orgresearcher.life

Theoretical calculations, particularly using density functional theory (DFT), have been instrumental in interpreting the experimentally observed inverse DKIEs. acs.org For the electrophilic bromination of ethylene, computations of the equilibrium deuterium isotope effect (EIE) for the formation of the bromonium ion intermediate (C2H4 + Br+ ⇌ C2H4−Br+) also show an inverse effect, with a calculated KH/KD of 0.63. acs.orgacs.org

Detailed analysis of the vibrational modes in the reactants and the transition state (or intermediate) reveals the origin of the inverse isotope effect. acs.org A significant factor is the creation of a new vibrational mode in the bromonium ion, a CH2-symmetric twist, which arises from the loss of rotational freedom around the C-C axis present in ethylene. acs.orgacs.org This new mode, along with changes in zero-point energies of other vibrational modes upon going from sp2 to a more constrained geometry, contributes to the inverse EIE. acs.org Without considering this new twist mode, the calculated EIE would be normal (KH/KD = 1.12). acs.orgacs.org

Inverse isotope effects can often be attributed to changes in hybridization from sp2 to sp3, which leads to a stiffening of certain vibrational modes in the transition state relative to the reactant. nih.gov However, in the case of the bromonium ion, computational studies indicate very little rehybridization of the carbon atoms. acs.orgacs.org The interpretation of inverse isotope effects is crucial for characterizing the geometry and vibrational properties of transition states, providing a more detailed picture of the reaction pathway. nih.gov

Experimental Determination of DKIE in Specific Reaction Pathways

Isomerization Dynamics of this compound and its Cation

The isomerization of ethylene to ethylidene (CH2=CH2 ⇌ CH3CH) is a fundamental chemical transformation. Studying the dynamics of this process, particularly in the ethylene cation, provides deep insights into the behavior of molecules on complex potential energy surfaces, often involving conical intersections.

Following photoionization, the ethylene cation (C2H4+) can undergo several processes, including H-loss, H2-loss, and isomerization to the ethylidene cation (CH3CH+). acs.orgresearchgate.net It is believed that planar conical intersections along the H-migration coordinate facilitate the ethylene-ethylidene isomerization, which can increase the probability of H2-loss. uliege.be Conversely, twisted conical intersections are thought to inhibit this isomerization, favoring H-loss instead. uliege.be

Dynamics simulations suggest that the isomerization and subsequent dissociation events primarily occur on the ground electronic state (D0) of the cation after ultrafast electronic relaxation from higher excited states. acs.orgarxiv.org The use of this compound allows for the experimental tracking of these processes. For instance, after excitation, the detection of ethylidene (CD3CD) is a direct indicator of isomerization. researchgate.netacs.org This carbene isomer then isomerizes back to ethylene in the ground state. researchgate.netacs.org

Time-resolved spectroscopic techniques, such as EUV-pump/IR-probe schemes, have been employed to follow the ultrafast dynamics of the ethylene cation on a femtosecond timescale. uliege.beuliege.be These experiments have made it possible to directly observe the rapid structural rearrangements and the role of conical intersections in guiding these processes. uliege.beepj-conferences.org

Studies on ethylene and this compound excited at 162 nm have identified several time constants for relaxation. researchgate.netacs.org The initial relaxation from the Franck-Condon region is very fast, with a surprisingly small deuterium isotope effect (21 fs for C2H4 vs. 24 fs for C2D4). researchgate.netacs.org This suggests the initial motion involves a combination of C-C twist and stretch coordinates. researchgate.netacs.org Following this, the wave packet reaches a conical intersection within 17 fs (21 fs for C2D4), a process that involves some hydrogen migration, leading to the formation of ethylidene. researchgate.netacs.org The subsequent isomerization of the ethylidene-d4 carbene (CD3CD) back to this compound in the ground state occurs on a picosecond timescale (1.6 ps). researchgate.netacs.org

Simulations of the ethylene cation dynamics have predicted ethylene-ethylidene isomerization times that are longer than those inferred from some early experiments. acs.orgresearchgate.net For instance, simulations starting from the D2 excited state show the onset of isomerization at around 50 fs, while from the D1 state, it begins later at approximately 90 fs. acs.org

Table 2: Time Constants for Relaxation and Isomerization Processes in Ethylene and this compound

| Process | C2H4 Time Constant | C2D4 Time Constant |

| Initial relaxation from Franck-Condon region | 21 fs | 24 fs |

| Reaching conical intersection from perpendicular minimum | 17 fs | 21 fs |

| Ethylidene to ethylene isomerization (ground state) | 0.6 ps | 1.6 ps |

Data sourced from researchgate.netacs.org

Isotopic substitution with deuterium significantly influences the relaxation dynamics of the ethylene cation. uliege.be The increased mass of deuterium leads to a general slowdown of the nuclear motion. uliege.be Experiments using EUV time-resolved photoelectron spectroscopy on this compound have shown that deuteration increases the timescale for internal conversion steps by a factor of approximately √2. uliege.beuliege.be This delay in the dynamics underscores the critical impact of isotopic substitution on the molecular relaxation pathways. uliege.beuliege.be

The slowdown of the deuterated species' wave packet motion alters the relaxation paths through the network of conical intersections between the electronic states. uliege.be This mass effect can modulate ion yields on a femtosecond timescale. uliege.be For example, the slower motion of C2D4+ delays the relaxation from the D1 to the D0 electronic state. uliege.be This can affect the fraction of the photoionized population that is available for re-excitation by a probe pulse, leading to different fragmentation yields compared to C2H4+. uliege.be Therefore, quantitative analysis of these isotopic effects provides a deeper understanding of the molecular-level mechanisms that drive photochemical reactions. uliege.be

Analysis of Ultrafast Relaxation Dynamics and Associated Time Scales

Radical Reactions and Addition Mechanisms Involving this compound

The reactions of radicals with this compound are fundamental to understanding hydrocarbon chemistry in various environments, from combustion to planetary atmospheres. Isotopic labeling with deuterium is crucial for elucidating the reaction mechanisms, particularly the origin of eliminated atoms and the distribution of products.

Crossed molecular beam experiments have been used to study the reaction between the 1-propynyl radical (CH3CC) and this compound (D2CCD2) under single-collision conditions at a collision energy of 31 kJ mol-1. rsc.orgnih.gov These studies reveal that the reaction is initiated by the barrierless addition of the 1-propynyl radical to the π-electron density of the this compound molecule. rsc.orgnih.gov This leads to the formation of a C5H3D4 intermediate that has a lifetime longer than its rotational period. rsc.org

The primary product of this reaction is 1-penten-3-yne (B14748486), formed along with a deuterium atom. rsc.org The isotopic substitution experiment confirms that the eliminated atom originates from the this compound reactant, as only atomic deuterium loss is observed, not hydrogen loss. rsc.org This indicates that the methyl group of the 1-propynyl radical acts as a spectator in the reaction. rsc.org

Two main pathways contribute to the formation of 1-penten-3-yne:

Direct C-D bond rupture from the initial collision complex, accounting for about 35% of the product. rsc.orgnih.gov

A researchgate.netrsc.org hydrogen atom shift within the intermediate complex prior to deuterium atom release, which is calculated to contribute about 65% of the product. rsc.orgnih.gov

In the reaction of the 1-propynyl radical with this compound, the only observed atomic loss channel is that of a deuterium atom. rsc.org This definitively points to the formation of a C5H3D3 isomer of 1-penten-3-yne as the major product. rsc.org While the formation of other, less stable C5H3D3 isomers cannot be entirely ruled out, the experimental evidence strongly supports 1-penten-3-yne as the sole isomer formed under these conditions. rsc.org

Similarly, studies of the reaction between the methylidyne radical (CH) and D4-ethylene (C2D4) show that the reaction proceeds through a C3D4H intermediate. uhmreactiondynamics.org This intermediate then decomposes by losing a deuterium atom to form allene (B1206475) (H2CCCD2), indicating that deuterium shifts within the intermediate are not significant. uhmreactiondynamics.org

These isotopic substitution experiments are invaluable for tracing the specific atomic pathways in complex reactions and for validating theoretical models of reaction dynamics. rsc.org

Exploration of Atomic Deuterium Loss Channels and Product Distributions

Mechanistic Investigations of Catalytic Reactions Utilizing this compound

This compound is a critical tool for probing the mechanisms of catalytic reactions, particularly in processes like hydroarylation and dimerization. The distinct mass of deuterium allows for the tracking of atoms and provides insights into bond activation, insertion steps, and scrambling phenomena.

Cationic platinum(II) complexes, specifically those containing bipyridyl ligands like [((t)bpy)Pt(Ph)(L)]+ (where (t)bpy is 4,4'-di-tert-butyl-2,2'-bipyridyl), are effective catalysts for the hydrophenylation of ethylene, producing ethylbenzene (B125841) and diethylbenzene isomers. researchgate.net Mechanistic studies support a pathway involving the coordination of ethylene to the Pt(II) center, followed by its insertion into the platinum-phenyl bond, and concluded by a metal-mediated C-H activation of a benzene (B151609) solvent molecule. researchgate.net

The metal-organic framework (MOF) Ni-MFU-4l serves as a highly selective heterogeneous catalyst for ethylene dimerization to 1-butene (B85601), with performance that can surpass traditional homogeneous catalysts. researcher.life The uniform, single-site nature of the catalytic centers in this MOF allows for detailed mechanistic investigations that are often challenging with other solid catalysts. researcher.life

Isotopic labeling studies using a 1:1 mixture of C2H4 and C2D4 are crucial for distinguishing between the two primary proposed mechanisms: the Cossee-Arlman mechanism and the metallacyclic mechanism. The Cossee-Arlman pathway involves the insertion of an ethylene monomer into a metal-hydride or metal-alkyl bond, followed by β-hydride elimination. The metallacyclic mechanism involves the oxidative coupling of two ethylene molecules to form a metallacyclopentane intermediate.

Table 2: Theoretical Butene Isotopomer Distributions for Ethylene Dimerization Mechanisms

| Mechanism | Predicted Butene Isotopomers from C2H4/C2D4 Mixture | Predicted Ratio |

| Metallacyclic | C4H8, C4H4D4, C4D8 | 1:2:1 |

| Cossee-Arlman | C4H8, C4H7D, C4H5D3, C4H4D4, C4H3D5, C4HD7, C4D8 | 1:1:1:2:1:1:1 |

| Data sourced from extensive mechanistic studies on ethylene oligomerization. |

Characterization of H/D Scrambling Phenomena in Catalytic Processes

A key phenomenon observed during the Ni-MFU-4l catalyzed dimerization of C2H4/C2D4 mixtures is H/D scrambling, not just in the butene products, but also among the unreacted ethylene monomers. core.ac.uk Analysis of the reactant gas mixture after the reaction shows the formation of C2H3D, C2H2D2, and C2HD3. This scrambling is a direct consequence of the reversible nature of β-hydride elimination and ethylene insertion steps inherent to the Cossee-Arlman mechanism. core.ac.uk

The rate of ethylene insertion relative to chain termination via β-hydride elimination is a critical factor. The high selectivity for 1-butene observed with the Ni-MFU-4l catalyst implies that the rate of ethylene insertion is slow compared to the rate of chain termination. core.ac.uk This dynamic equilibrium necessarily leads to the observed H/D scrambling between C2H4 and C2D4. core.ac.uk By reducing the reaction time, the extent of H/D scrambling among the ethylene monomers is lessened, and the resulting butene fragmentation pattern more closely matches the theoretical distribution for the Cossee-Arlman mechanism, further confirming its operation.

Applications of Ethylene D4 in Specialized Scientific Research Domains

Isotopic Tracing and Metabolic Pathway Elucidation in Biological Systems

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of biological systems. Ethylene-d4, in this context, acts as a tracer, enabling researchers to follow the metabolic fate of ethylene (B1197577) and related compounds with high precision.

Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, leaf senescence, and stress responses. nobracat-isotopes.com Understanding how plants perceive and respond to ethylene is of significant agricultural and biotechnological importance. nih.govfrontiersin.org this compound is instrumental in these studies. By substituting standard ethylene with its deuterated form, researchers can investigate the intricate mechanisms of ethylene binding to its receptors. nobracat-isotopes.com